H-Asn(Mtt)-OH
Overview
Description
Asparagine (Asn) is an amino acid that plays a crucial role in various biological processes12. It’s involved in protein synthesis and is also a primary route for spontaneous post-translational protein modification3.
Synthesis Analysis
Asparagine synthetase (ASNS) catalyzes the ATP-dependent conversion of aspartate to asparagine1. This process is regulated by various factors, including the tumor suppressor p53, which can suppress asparagine synthesis through the transcriptional downregulation of ASNS expression1.
Molecular Structure Analysis
The molecular structure of asparagine involves a carboxyl group (-COOH), an amino group (-NH2), and a side chain carboxamide, making it a polar, neutral amino acid.Chemical Reactions Analysis
Asparagine undergoes deamidation, a process where it loses an amide group. This reaction is pH-dependent and results in the loss of water and carbon monoxide3.Scientific Research Applications
Advanced Research Techniques in Chemical and Biological Sciences
Chemiluminescence in Hydrogen Combustion Systems : Research on the kinetics of OH∗ chemiluminescence provides insights into hydrogen oxidation chemistry, crucial for understanding combustion mechanisms and optimizing energy production processes (Kathrotia et al., 2010).
Photochemistry of Nightglow Emissions : Studies on nightglow emissions contribute to our understanding of atmospheric photochemistry, particularly in the mesopause region, which has implications for atmospheric science and environmental monitoring (Meriwether, 1989).
Hyalinizing Trabecular Tumour Diagnosis : Research into the cytological diagnosis of Hyalinizing Trabecular Tumour (HTT) highlights the complexities of diagnosing specific thyroid neoplasms, underscoring the importance of accurate diagnostic techniques in medical science (Saglietti et al., 2017).
Mineral Trioxide Aggregate in Endodontics : The development and clinical application of calcium silicate-based cements like MTA for endodontic procedures demonstrate the role of advanced materials in dental health and treatment (Parirokh & Torabinejad, 2010).
Safety And Hazards
While asparagine itself is generally safe and is a natural part of the human diet, certain compounds or derivatives might have different safety profiles. Always refer to the specific safety data sheet (SDS) for detailed information4.
Future Directions
Research on asparagine and its role in biological processes is ongoing. Current studies are focusing on its role in cell metabolism, viability, and treatment toxicity5. Future research may continue to explore these areas and potentially uncover new mechanisms and applications67.
Please note that this information is based on general knowledge and the available resources, and may not fully cover “H-Asn(Mtt)-OH”. For a comprehensive analysis of “H-Asn(Mtt)-OH”, more specific resources or expert consultation may be needed.
properties
IUPAC Name |
(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFXZGZDIQYCG-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241218 | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asn(Mtt)-OH | |
CAS RN |
144317-20-4 | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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